molecular formula C10H8N2O4 B161334 Methyl 6-nitro-1H-indole-2-carboxylate CAS No. 136818-66-1

Methyl 6-nitro-1H-indole-2-carboxylate

Cat. No. B161334
M. Wt: 220.18 g/mol
InChI Key: XYESWWUBKWDGNI-UHFFFAOYSA-N
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Description

“Methyl 6-nitro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8N2O4 . It is a derivative of indole, a heterocyclic organic compound, and has been used in various chemical reactions .


Synthesis Analysis

The synthesis of “Methyl 6-nitro-1H-indole-2-carboxylate” involves several steps. One method involves the reaction of methyl 6-nitro-1H-indole-2-carboxylate (700 mg) in EtOAc (20 mL) and water (20 mL) with iron (888 mg) followed by ammonium chloride (680 mg). The reaction mixture is heated to 80 °C and stirred for 16 hours .


Molecular Structure Analysis

The molecular structure of “Methyl 6-nitro-1H-indole-2-carboxylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The structure is also characterized by the presence of a nitro group and a carboxylate group attached to the indole ring .


Chemical Reactions Analysis

“Methyl 6-nitro-1H-indole-2-carboxylate” can participate in various chemical reactions. For instance, it can be used as a reactant for the preparation of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors .


Physical And Chemical Properties Analysis

“Methyl 6-nitro-1H-indole-2-carboxylate” has a molecular weight of 220.18 . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 1.67, indicating its lipophilicity . It is soluble, with a solubility of 0.418 mg/ml .

Scientific Research Applications

  • Cancer Treatment

    • Field : Medical and Pharmaceutical Research .
    • Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
    • Method : The specific methods of application or experimental procedures vary depending on the specific type of cancer and the specific indole derivative being used .
    • Results : The results have shown promise, with indole derivatives playing a main role in cell biology and attracting increasing attention in recent years .
  • Antiviral Activity

    • Field : Virology .
    • Application : Indole derivatives have been used as antiviral agents .
    • Method : Specific methods of application or experimental procedures would depend on the specific virus being targeted .
    • Results : Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-Inflammatory Activity

    • Field : Immunology .
    • Application : Indole derivatives have been used for their anti-inflammatory properties .
    • Method : The specific methods of application or experimental procedures would depend on the specific inflammatory condition being treated .
    • Results : Indole derivatives have shown promise in reducing inflammation .
  • Antioxidant Activity

    • Field : Biochemistry .
    • Application : Indole derivatives have been used for their antioxidant properties .
    • Method : The specific methods of application or experimental procedures would depend on the specific oxidative stress condition being treated .
    • Results : Indole derivatives have shown promise in reducing oxidative stress .
  • Antimicrobial Activity

    • Field : Microbiology .
    • Application : Indole derivatives have been used for their antimicrobial properties .
    • Method : The specific methods of application or experimental procedures would depend on the specific microbial infection being treated .
    • Results : Indole derivatives have shown promise in inhibiting microbial growth .
  • Antidiabetic Activity

    • Field : Endocrinology .
    • Application : Indole derivatives have been used for their antidiabetic properties .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of diabetes being treated .
    • Results : Indole derivatives have shown promise in managing blood glucose levels .
  • Inhibitor of Botulinum Neurotoxin

    • Field : Toxicology .
    • Application : Indole derivatives have been used as inhibitors of botulinum neurotoxin .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of botulinum neurotoxin being targeted .
    • Results : Indole derivatives have shown promise in inhibiting botulinum neurotoxin .
  • Antibacterial Agents

    • Field : Microbiology .
    • Application : Indole derivatives have been used as antibacterial agents .
    • Method : The specific methods of application or experimental procedures would depend on the specific bacterial infection being treated .
    • Results : Indole derivatives have shown promise in inhibiting bacterial growth .
  • CB2 Cannabinoid Receptor Ligands

    • Field : Neuropharmacology .
    • Application : Indole derivatives have been used as CB2 cannabinoid receptor ligands .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of cannabinoid receptor being targeted .
    • Results : Indole derivatives have shown promise in binding to CB2 cannabinoid receptors .
  • Inhibitors of Hepatitis C Virus NS5B Polymerase

    • Field : Virology .
    • Application : Indole derivatives have been used as inhibitors of hepatitis C virus NS5B polymerase .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of hepatitis C virus being targeted .
    • Results : Indole derivatives have shown promise in inhibiting hepatitis C virus NS5B polymerase .
  • Inhibitors with Histamine H1-Blocking Activity

    • Field : Immunopharmacology .
    • Application : Indole derivatives have been used as inhibitors with histamine H1-blocking activity .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of histamine receptor being targeted .
    • Results : Indole derivatives have shown promise in blocking histamine H1 receptors .
  • Reactant for Total Synthesis of (±)-Dibromophakellin and Analogs

    • Field : Organic Chemistry .
    • Application : Indole derivatives have been used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of synthesis being performed .
    • Results : Indole derivatives have shown promise in the total synthesis of (±)-dibromophakellin and analogs .
  • Tryptophan Dioxygenase Inhibitors

    • Field : Biochemistry .
    • Application : Indole derivatives have been used as tryptophan dioxygenase inhibitors .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of tryptophan dioxygenase being targeted .
    • Results : Indole derivatives have shown promise in inhibiting tryptophan dioxygenase .
  • ITK Inhibitors

    • Field : Immunology .
    • Application : Indole derivatives have been used as ITK inhibitors .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of ITK being targeted .
    • Results : Indole derivatives have shown promise in inhibiting ITK .
  • Reactant for Total Synthesis of (±)-Dibromophakellin and Analogs

    • Field : Organic Chemistry .
    • Application : Indole derivatives have been used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of synthesis being performed .
    • Results : Indole derivatives have shown promise in the total synthesis of (±)-dibromophakellin and analogs .
  • Reactant for Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine

    • Field : Organic Chemistry .
    • Application : Indole derivatives have been used as reactants for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of synthesis being performed .
    • Results : Indole derivatives have shown promise in the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
  • Reactant for Stereoselective Preparation of Renieramycin G Analogs

    • Field : Organic Chemistry .
    • Application : Indole derivatives have been used as reactants for the stereoselective preparation of renieramycin G analogs .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of synthesis being performed .
    • Results : Indole derivatives have shown promise in the stereoselective preparation of renieramycin G analogs .

Safety And Hazards

“Methyl 6-nitro-1H-indole-2-carboxylate” is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Future Directions

The future directions of “Methyl 6-nitro-1H-indole-2-carboxylate” could involve further exploration of its inhibitory properties against various enzymes and proteins. It could also be tested for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 6-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYESWWUBKWDGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473542
Record name Methyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-nitro-1H-indole-2-carboxylate

CAS RN

136818-66-1
Record name Methyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 34 was prepared from indoline-2-carboxlic acid by nitration with nitric acid in sulfuric acid, methylation using methanol and p-toluenesulfonic acid, followed by reaction with dichlorodicyanobenzoquinone in ethyl acetate and benzene. Total yield: 58%. MS: 219.13 (M−H+).
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Synthesis routes and methods II

Procedure details

Condensation of 3-nitrobenzaldehyde with methyl 2-azidoacetate (8 equiv, 6 equiv NaOCH3, CH3OH, −23 to 0° C., 6 h, 88%) both reagents commercially available from Aldrich, followed by thermolysis of the resulting methyl 2-azidocinnamate (xylene, reflux, 4.5 h, 81%) provided a readily separable mixture (4:1) of methyl 5- and 7-nitroindole-2-carboxylate. For methyl 7-nitroindole-2-carboxylate (164): mp 122-125° C. (CH2Cl2, light yellow fine needles); 1H NMR (CDCl3, 400 MHz) 10.37 (br s, 1H, NH), 8.31 (d, 1H, J=8.0 Hz, C4-H), 8.06 (d, 1H, J=8.0 Hz, C6-H), 7.36 (d, 1H, J=2.4 Hz, C3-H), 7.28 (t, 1H, J=8.0 Hz, C5-H), 3.99 (s, 3H, CO2CH3); IR (film)max 3372, 1727, 1531, 1445, 1344, 1298, 1249, 1188, 1107, 830, 763 cm−1; FABHRMS (NBA) m/e 221.0560 (M++H, C10H8N2O4 requires 221.0562). For methyl 5-nitroindole-2-carboxylate (168): 1H NMR (DIMETHYLSULFOXIDE-d6, 400 MHz) 12.65 (br s, 1H, NH), 8.73 (d, 1H, J=2.3 Hz, C4-H), 8.14 (dd, 1H, J=2.0, 8.0 Hz, C6-H), 7.60 (d, 1H, J=8.0 Hz, C7-H), 7.45 (d, 1H, J=0.7 Hz, C3-H), 3.90 (s, 3H, CO2CH3); IR (film)max 3316, 1701, 1614, 1531, 1435, 1343, 1261, 1203, 992, 746 cm−1. Similarly, condensation of 4-nitrobenzaldehyde with methyl 2-azidoacetate (8 equiv, 6 equiv NaOCH3, CH3OH, −23 to 0° C., 7 h, 84%) followed by thermolysis (xylene, reflux, 4 h, 83%) provided methyl 6-nitroindole-2-carboxylate (166): 1H NMR (CDCl3, 400 MHz) 9.27 (br s, 1H, NH), 8.39 (d, 1H, J=2.0 Hz, C7-H), 8.04 (dd, 1H, J=2.0, 8.0 Hz, C5-H), 7.78 (d, 1H, J=8.0Hz, C4-H), 7.28 (d, 1H, J=2.3 Hz, C3-H), 4.00 (s, 3H, CO2CH3).
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Synthesis routes and methods III

Procedure details

Sulfuric acid (1 mL, 18.76 mmol) was added to a suspension of 6-nitro-1H-indole-2-carboxylic acid (0.5 g, 2.425 mmol) in methanol (5 mL). The mixture was heated to reflux for 2 h. The reaction mixture was cooled to RT, poured into ice/water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic extracts were combined, dried over sodium sulfate, and concentrated to give the title compound (0.433 g, 81%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ ppm 9.31 (s, 1H), 8.41 (s, 1H), 8.05 (dd, 1H), 7.79 (d, 1H), 7.29 (s, 1H), 3.70-4.24 (m, 3H). MS: m/z 221 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Murdza - 2016 - search.proquest.com
… Thus, it was determined that 30 mol% was necessary for good conversion to the methyl 6-nitro-1H-indole-2-carboxylate (2a). This compound can be easily synthesized, and it is …
Number of citations: 2 search.proquest.com

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